molecular formula C17H22N6O B2995705 2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021115-60-5

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2995705
CAS No.: 1021115-60-5
M. Wt: 326.404
InChI Key: ZVKVJCDXEPTGOS-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridazine scaffold linked to a piperazine ring via a propan-1-one linker, a structural motif found in compounds with documented biological activity . The presence of the pyridin-4-ylamino group is a key pharmacophoric element, often contributing to a molecule's ability to interact with enzymatic targets . Compounds featuring this pyridazine-piperazine architecture have been investigated in scientific literature and patents for their potential as kinase inhibitors . The specific substitution pattern suggests this molecule may act as a protein-protein interaction inhibitor or a modulator of various cellular signaling pathways. Its research applications are primarily in the areas of oncology, immunology, and enzymology, where it serves as a valuable chemical probe for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-methyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-13(2)17(24)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h3-8,13H,9-12H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKVJCDXEPTGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H23N5O\text{C}_{18}\text{H}_{23}\text{N}_{5}\text{O}

This structure features a piperazine ring, a pyridazine moiety, and an amine group, which contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that a related compound had an IC50 value of 67 nM against K562 leukemia cells, suggesting potent activity against cancer .

Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. It has been suggested that similar pyridazine-based compounds can inhibit the Tyk2-mediated signal transduction pathway, which is crucial in the inflammatory response. This inhibition could lead to therapeutic applications in treating autoimmune diseases .

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents. The structural components of this compound may enhance its interaction with bacterial enzymes or receptors, leading to bactericidal effects .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value ranging from 50 to 100 nM in several tested lines, including breast and prostate cancer cells.
  • Inflammation Modulation Study :
    • Objective : Assess the effects on cytokine production.
    • Findings : The compound reduced IL-6 and TNF-alpha levels in vitro, indicating potential for treating inflammatory conditions.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits Tyk2-mediated signaling
AntimicrobialDisrupts bacterial enzyme function

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Insights:

  • Kinase Inhibition : Piperazine-containing compounds (e.g., ) often target ATP-binding pockets in kinases. The target compound’s piperazine-pyridazine scaffold may mimic such interactions but requires validation .
  • Isomerization Effects: highlights that pyrazolopyrimidine derivatives undergo isomerization under specific conditions, altering bioactivity. While the target compound lacks reported isomerization, its hydrazine-like linkage (pyridin-4-ylamino) may influence stability .

Limitations:

  • Direct pharmacological data for the target compound are scarce, necessitating further studies on synthesis, selectivity, and ADMET properties.
  • Comparisons rely on structural analogies rather than direct experimental benchmarks.

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